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Compound of Interest

Compound Name:
4-Bromo-6-(4-

methoxyphenyl)pyrimidine

CAS No.: 1260842-76-9

Cat. No.: B1463211

Get Quote

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for

a vast array of therapeutic agents and biologically active molecules.[1][2] Its presence in the

nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role

in biological systems. Consequently, pyrimidine derivatives have been successfully developed

into drugs with applications ranging from anticancer (e.g., 5-Fluorouracil) and antiviral (e.g.,

Zidovudine) to antibacterial and antihypertensive therapies.[1][3] The development of novel

therapeutics often hinges on the efficient and strategic functionalization of this privileged

scaffold.

This guide focuses on 4-Bromo-6-(4-methoxyphenyl)pyrimidine, a highly versatile synthetic

intermediate. Its design is uniquely suited for diversification through modern cross-coupling

chemistry. The molecule features a stable, electron-donating methoxyphenyl group at the C6

position and a reactive C4-bromo substituent. This arrangement makes the C4 position a prime

target for palladium-catalyzed reactions, allowing for the controlled introduction of a wide range

of molecular fragments. This application note provides senior researchers and drug

development scientists with a detailed overview of its properties, key synthetic transformations,

and step-by-step protocols to leverage its full potential in discovery programs.
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Physicochemical Properties and Structural Data
A thorough understanding of the starting material's properties is critical for reaction optimization

and safety.

Property Data

IUPAC Name 4-Bromo-6-(4-methoxyphenyl)pyrimidine

CAS Number 1260842-76-9[4]

Molecular Formula C₁₁H₉BrN₂O

Molecular Weight 265.11 g/mol

Appearance Off-white to yellow solid

Purity Typically ≥95%

InChI Key ALNDJPXEQTVHSG-UHFFFAOYSA-N

Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC=N2)Br

Core Structure and Strategic Reaction Sites
The utility of 4-Bromo-6-(4-methoxyphenyl)pyrimidine stems from its distinct electronic and

structural features. The C4-bromo bond is the primary site for synthetic modification, while the

methoxyphenyl group at C6 serves as a stable anchor that can influence the molecule's overall

properties and biological interactions.
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4-Bromo-6-(4-methoxyphenyl)pyrimidine

C4-Bromo Group:
Primary site for Pd-catalyzed

cross-coupling reactions.
(Suzuki, Buchwald-Hartwig, etc.)

C6-(4-methoxyphenyl) Group:
Stable, modulating moiety.

Influences solubility & target binding.

Click to download full resolution via product page

Caption: Core structure highlighting the reactive C4-bromo and stable C6-aryl sites.

Key Synthetic Transformations: Protocols and
Mechanistic Insights
The C-Br bond on the electron-deficient pyrimidine ring is an excellent handle for palladium-

catalyzed cross-coupling reactions. This allows for the construction of C-C, C-N, and C-O

bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful method for creating carbon-carbon

bonds between aryl or vinyl halides and boronic acids or esters. For 4-Bromo-6-(4-
methoxyphenyl)pyrimidine, this reaction enables the introduction of a diverse range of aryl,
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heteroaryl, or vinyl substituents at the C4 position, dramatically expanding the accessible

chemical space.[5][6]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a

Pd(0) species. The key steps are: (1) Oxidative addition of the C-Br bond to the Pd(0) catalyst,

(2) Transmetalation of the organic group from the boron atom to the palladium center, and (3)

Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice

of base is critical for activating the boronic acid in the transmetalation step.

Detailed Protocol: Synthesis of 4-Aryl-6-(4-methoxyphenyl)pyrimidine

Materials:

4-Bromo-6-(4-methoxyphenyl)pyrimidine (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂] (1-5 mol%)

Base [e.g., Na₂CO₃, K₂CO₃, or K₃PO₄] (2.0-3.0 equiv)

Anhydrous, degassed solvent [e.g., 1,4-Dioxane, Toluene, or DME/Water mixture]

Procedure:

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-(4-
methoxyphenyl)pyrimidine, the arylboronic acid, and the palladium catalyst.

Add the base. For aqueous mixtures, the base is often dissolved in water.

Add the anhydrous, degassed solvent(s). The total concentration should be around 0.1-0.2

M.

Degas the resulting mixture by bubbling the inert gas through the solution for 10-15

minutes or by using a freeze-pump-thaw cycle (3x).

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous

stirring.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed

(typically 2-16 hours).

Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate)

and water.

Separate the organic layer. Wash with water and then with brine.

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

4-aryl-6-(4-methoxyphenyl)pyrimidine.

Expert Insights & Troubleshooting:

Catalyst Choice: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more

challenging or sterically hindered substrates, catalysts with more sophisticated ligands like

dppf (in Pd(dppf)Cl₂) can provide better yields.

Base and Solvent System: An aqueous base system (e.g., Na₂CO₃ in Dioxane/Water) is

robust and widely applicable.[7] For water-sensitive substrates, anhydrous conditions with

K₃PO₄ in dioxane can be effective.

De-boronation: Boronic acids can be unstable under prolonged heating. Using a slight

excess (1.2 equiv) is standard, but if de-boronation is observed, increasing the amount to

1.5 equiv may be necessary.

Buchwald-Hartwig Amination: C-N Bond Formation
The ability to form C-N bonds is critical in medicinal chemistry, as amine functionalities are key

components of many drug molecules, influencing their solubility, basicity, and ability to form

hydrogen bonds. The Buchwald-Hartwig amination allows for the coupling of primary or

secondary amines to the C4 position of the pyrimidine core.[8]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction involves a Pd(0)/Pd(II)

catalytic cycle. A key difference is the formation of a palladium-amido complex after oxidative

addition. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the
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amine or the intermediate palladium-amine complex, facilitating the formation of the crucial

palladium-amido species prior to reductive elimination.

Detailed Protocol: Synthesis of N-Substituted-4-amino-6-(4-methoxyphenyl)pyrimidine

Materials:

4-Bromo-6-(4-methoxyphenyl)pyrimidine (1.0 equiv)

Primary or secondary amine (1.2-1.5 equiv)

Palladium pre-catalyst [e.g., Pd₂(dba)₃ or Pd(OAc)₂] (1-3 mol%)

Phosphine Ligand [e.g., XPhos, SPhos, or BINAP] (2-6 mol%)

Base [e.g., NaOtBu or Cs₂CO₃] (1.4-2.0 equiv)

Anhydrous, degassed solvent [e.g., Toluene or Dioxane]

Procedure:

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the

palladium pre-catalyst, the phosphine ligand, and the base.

Add 4-Bromo-6-(4-methoxyphenyl)pyrimidine and the amine (if solid).

Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe at this

stage.

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120

°C) with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature. Quench carefully by adding

saturated aqueous NH₄Cl solution.

Dilute with Ethyl Acetate and water, and separate the layers.
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Extract the aqueous layer with Ethyl Acetate (2x).

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography.

Expert Insights & Troubleshooting:

Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands

like XPhos or SPhos are generally highly effective for a broad range of amines.

Base Sensitivity: Many functional groups are sensitive to strong bases like NaOtBu. For

such cases, a weaker base like Cs₂CO₃ can be a viable alternative, though it may require

a higher reaction temperature or longer reaction time.

Catalyst Deactivation: Ensure all reagents and solvents are strictly anhydrous and the

reaction is maintained under an inert atmosphere, as oxygen and water can deactivate the

palladium catalyst.

Synthetic Workflow and Diversification Potential
The true power of 4-Bromo-6-(4-methoxyphenyl)pyrimidine lies in its ability to serve as a

central hub for generating a library of diverse analogs through parallel synthesis workflows.

Palladium-Catalyzed Cross-Coupling Diverse Product Scaffolds

4-Bromo-6-(4-methoxyphenyl)pyrimidine

Suzuki-Miyaura
+ R-B(OH)₂Pd(PPh₃)₄

Na₂CO₃

Buchwald-Hartwig
+ R₂-NH

Pd₂(dba)₃/XPhos
NaOtBu

Sonogashira
+ R-C≡CH

PdCl₂(PPh₃)₂/CuI
Et₃N

4-Aryl/Vinyl Pyrimidines

4-Amino Pyrimidines

4-Alkynyl Pyrimidines
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Click to download full resolution via product page

Caption: Diversification workflow from the common intermediate to various product classes.

Applications in Drug Discovery and Materials
Science
Derivatives synthesized from 4-Bromo-6-(4-methoxyphenyl)pyrimidine are valuable

candidates for various applications, primarily driven by the rich pharmacology of the pyrimidine

core.[9][10]
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Application Area / Target
Class

Reaction Type Employed Rationale and Examples

Kinase Inhibitors Buchwald-Hartwig

The pyrimidine scaffold is a

well-known "hinge-binder" in

many kinase inhibitors. The

C4-amino group, installed via

Buchwald-Hartwig, can form

critical hydrogen bonds in the

ATP-binding pocket of kinases

like EGFR or VEGFR.[11] The

C6-methoxyphenyl group can

occupy adjacent hydrophobic

pockets.

GPCR Modulators Suzuki-Miyaura

G-Protein Coupled Receptors

often feature aromatic-rich

binding sites. Introducing

diverse aryl or heteroaryl

groups at the C4 position via

Suzuki coupling allows for fine-

tuning of van der Waals and π-

π stacking interactions to

modulate receptor activity.

Bone Anabolic Agents Buchwald-Hartwig

Certain substituted 2-

aminopyrimidines have been

shown to promote

osteogenesis by activating the

BMP2/SMAD1 signaling

pathway.[12] The N-acylated

derivatives, accessible from

the Buchwald-Hartwig product,

could be explored for this

therapeutic application.

Organic Electronics Sonogashira / Suzuki The extended π-systems

created by coupling aryl or

alkynyl groups can lead to
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materials with interesting

photophysical properties.

These derivatives could be

investigated as components in

organic light-emitting diodes

(OLEDs) or organic

photovoltaics (OPVs).

Conclusion
4-Bromo-6-(4-methoxyphenyl)pyrimidine is more than just a chemical reagent; it is a

strategic platform for innovation in medicinal chemistry and materials science. Its well-defined

reactivity at the C4 position allows for the reliable and predictable application of powerful

synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions. By providing a

direct route to a wide range of C4-functionalized pyrimidines, this intermediate enables

research teams to rapidly generate novel compound libraries, accelerate structure-activity

relationship (SAR) studies, and ultimately advance the discovery of new lead compounds and

functional materials.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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